molecular formula C16H14ClN3S B14344451 1H-1,3,4-Benzotriazepine, 7-chloro-1-methyl-2-(methylthio)-5-phenyl- CAS No. 105448-13-3

1H-1,3,4-Benzotriazepine, 7-chloro-1-methyl-2-(methylthio)-5-phenyl-

Cat. No.: B14344451
CAS No.: 105448-13-3
M. Wt: 315.8 g/mol
InChI Key: DNTBTTBLJAMEPA-UHFFFAOYSA-N
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Description

1H-1,3,4-Benzotriazepine, 7-chloro-1-methyl-2-(methylthio)-5-phenyl- is a chemical compound belonging to the benzotriazepine class. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, featuring a benzotriazepine core with various substituents, makes it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-1,3,4-Benzotriazepine, 7-chloro-1-methyl-2-(methylthio)-5-phenyl- typically involves the following steps:

    Formation of the Benzotriazepine Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of Substituents: The chloro, methyl, methylthio, and phenyl groups are introduced through various substitution reactions.

Industrial Production Methods

Industrial production methods may involve optimizing the synthetic routes for large-scale production, ensuring high yield and purity. This often includes the use of catalysts, controlled reaction conditions, and purification techniques.

Chemical Reactions Analysis

Types of Reactions

1H-1,3,4-Benzotriazepine, 7-chloro-1-methyl-2-(methylthio)-5-phenyl- can undergo various chemical reactions, including:

    Oxidation: Conversion of the methylthio group to a sulfoxide or sulfone.

    Reduction: Reduction of the chloro group to a hydrogen atom.

    Substitution: Replacement of the chloro group with other substituents.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylthio group may yield sulfoxides or sulfones.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 1H-1,3,4-Benzotriazepine, 7-chloro-1-methyl-2-(methylthio)-5-phenyl- involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins. The pathways involved can vary depending on the biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

    1H-1,3,4-Benzotriazepine, 7-chloro-1-methyl-5-phenyl-: Lacks the methylthio group.

    1H-1,3,4-Benzotriazepine, 7-chloro-2-(methylthio)-5-phenyl-: Lacks the methyl group.

Uniqueness

The presence of the methylthio group in 1H-1,3,4-Benzotriazepine, 7-chloro-1-methyl-2-(methylthio)-5-phenyl- may confer unique chemical and biological properties, distinguishing it from other similar compounds.

Properties

CAS No.

105448-13-3

Molecular Formula

C16H14ClN3S

Molecular Weight

315.8 g/mol

IUPAC Name

7-chloro-1-methyl-2-methylsulfanyl-5-phenyl-1,3,4-benzotriazepine

InChI

InChI=1S/C16H14ClN3S/c1-20-14-9-8-12(17)10-13(14)15(18-19-16(20)21-2)11-6-4-3-5-7-11/h3-10H,1-2H3

InChI Key

DNTBTTBLJAMEPA-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)Cl)C(=NN=C1SC)C3=CC=CC=C3

Origin of Product

United States

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